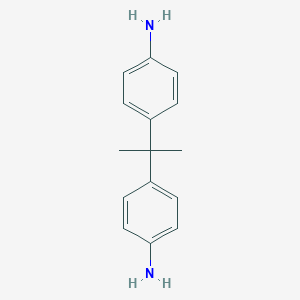

2,2-Bis(4-aminophenyl)propane

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 33421. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-[2-(4-aminophenyl)propan-2-yl]aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2/c1-15(2,11-3-7-13(16)8-4-11)12-5-9-14(17)10-6-12/h3-10H,16-17H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYEDGEXYGKWJPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=C(C=C1)N)C2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5073296 | |

| Record name | Benzenamine, 4,4'-(1-methylethylidene)bis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5073296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2479-47-2 | |

| Record name | 4,4′-(1-Methylethylidene)bis[benzenamine] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2479-47-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,4'-Isopropylidenedianiline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002479472 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2-Bis(4-aminophenyl)propane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33421 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenamine, 4,4'-(1-methylethylidene)bis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5073296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4'-isopropylidenedianiline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.830 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of 2,2-Bis(4-aminophenyl)propane

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2-Bis(4-aminophenyl)propane, also known by its common name 4,4'-isopropylidenedianiline, is an aromatic diamine with the chemical formula C₁₅H₁₈N₂.[1] Its structure is characterized by two aniline moieties linked by an isopropylidene group. This compound serves as a crucial monomer in the synthesis of various high-performance polymers, including polyimides and polyamides, due to the reactive nature of its primary amino groups. While its primary applications are in materials science, an understanding of its chemical properties is essential for researchers in various fields, including those in drug development who may encounter this or structurally related compounds. This guide provides a comprehensive overview of the chemical properties, synthesis, and spectral analysis of this compound.

Chemical and Physical Properties

The physical and chemical properties of this compound are summarized in the table below. These properties are critical for its handling, storage, and application in various chemical reactions.

| Property | Value | Reference |

| Molecular Formula | C₁₅H₁₈N₂ | [1] |

| Molecular Weight | 226.32 g/mol | [1] |

| CAS Number | 2479-47-2 | |

| Appearance | Colorless to brown crystalline solid | [2] |

| Melting Point | 123-125 °C | [3] |

| Boiling Point | 172-188 °C at 0.5 mbar | [2] |

| Solubility | Soluble in many organic solvents | |

| Purity | Typically >97% | [3] |

Experimental Protocols

The synthesis of this compound is a two-step process that begins with the nitration of 2,2-diphenylpropane, followed by the reduction of the resulting dinitro compound.

Synthesis of 2,2-Di(4-nitrophenyl)propane

Experimental Protocol:

A 1-liter glass reactor equipped with baffles, a mechanical stirrer, a thermometer, and a jacketed addition funnel is charged with 9.80 g (0.05 mols) of 2,2-diphenylpropane, 100 ml of nitrobenzene, and 12.5 ml of sulfuric acid. The mixture is stirred and cooled in an ice bath. A mixture of nitric acid and sulfuric acid is then added dropwise, maintaining the temperature between 17°C and 20°C. After the addition is complete, the reaction is stirred for an additional 20 minutes. The reaction mixture is then poured onto ice, and the resulting solid is collected by filtration. The crude product is a mixture of 4,4'- and 4,2'-dinitrodiphenylpropane.[3]

Synthesis of 2,2-Di(4-aminophenyl)propane

Experimental Protocol:

The crude 2,2-di(nitrophenyl)propane mixture from the previous step is dissolved in a suitable solvent, such as dioxane, in a reactor. 10 g of Raney nickel is added to the solution. The mixture is warmed to 50°C, and 84 g (1.3 mol) of 50% hydrazine hydrate is added.[2] An exothermic reaction will occur. After the initial reaction subsides, the mixture is heated to 60°C until the evolution of gas ceases. The catalyst is then removed by filtration, and the solvent is evaporated in vacuo. This results in the crude 2,2-di(4-aminophenyl)propane.[2][3]

Purification by Crystallization

Experimental Protocol:

The crude 2,2-di(4-aminophenyl)propane can be purified by crystallization. The crude product is dissolved in a minimal amount of a suitable hot solvent, such as a mixture of an organic solvent and water. The solution is then cooled slowly to allow for the formation of crystals. The crystals are collected by filtration, washed with a cold solvent, and then dried. For instance, crude 4,4'-isopropylidenediphenol, a related compound, is purified by mixing with water, heating to melt the crystals, agitating the mixture, and then cooling to crystallize the pure product, which is then washed with a solvent like chloroform.[4] A similar principle of crystallization from a mixed solvent system or by controlling pH can be applied for the purification of this compound.

Spectral Data

The structural confirmation of this compound is achieved through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum of the related compound 2,2-Bis[4-(4-aminophenoxy)phenyl]propane shows characteristic peaks for the aromatic protons and the methyl protons of the isopropylidene group.

-

¹³C NMR: The carbon NMR spectrum provides signals corresponding to the different carbon environments in the molecule, including the quaternary carbon of the isopropylidene group, the methyl carbons, and the aromatic carbons. A reference to the 13C NMR spectrum of 4,4'-isopropylidenedianiline is available on SpectraBase, typically showing signals for the isopropylidene methyl carbons around 30 ppm, the quaternary carbon around 41 ppm, and the aromatic carbons in the 114-146 ppm range.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound would exhibit characteristic absorption bands. Key expected peaks include N-H stretching vibrations for the primary amine groups in the region of 3300-3500 cm⁻¹, C-H stretching vibrations for the aromatic and aliphatic protons around 2850-3100 cm⁻¹, C=C stretching vibrations for the aromatic rings in the 1500-1600 cm⁻¹ region, and C-N stretching vibrations around 1250-1350 cm⁻¹.

Mass Spectrometry (MS)

The mass spectrum of this compound would show a molecular ion peak (M+) at m/z = 226.32, corresponding to its molecular weight. The fragmentation pattern would likely involve the loss of a methyl group to form a stable benzylic carbocation, resulting in a significant peak at m/z = 211. Further fragmentation of the aromatic rings would also be observed.

Metabolic Pathway

While this compound is primarily an industrial chemical and not a pharmaceutical agent, understanding its potential metabolic fate is crucial from a toxicological perspective, especially for drug development professionals who must consider the metabolic stability and potential toxicity of new chemical entities. Due to the lack of direct studies on the metabolism of this compound, the metabolic pathway of its structural analog, Bisphenol A (BPA), is presented here as a predictive model. The primary metabolic pathway for BPA in humans is glucuronidation.

In humans, BPA is rapidly metabolized in the liver by UDP-glucuronosyltransferases (UGTs) to form BPA-glucuronide, which is then excreted in the urine.[5][6][7] This conjugation reaction significantly increases the water solubility of the compound, facilitating its elimination from the body. It is highly probable that this compound would undergo a similar metabolic fate, with the primary amino groups being the likely sites for glucuronidation.

Synthesis and Purification Workflow

The overall process for obtaining pure this compound can be visualized as a multi-step workflow.

This workflow illustrates the progression from commercially available starting materials to the final, purified product, highlighting the key chemical transformations and separation steps involved. Each step requires careful control of reaction conditions to ensure a high yield and purity of the desired compound.

References

- 1. spectrabase.com [spectrabase.com]

- 2. CN102633662A - Preparation method of 2,2-di[4-(4'-aminophenoxy)phenyl]propane - Google Patents [patents.google.com]

- 3. US5037994A - Regioselective nitration of diphenyl compounds - Google Patents [patents.google.com]

- 4. US3326986A - Process for purifying 4, 4'-isopropylidenediphenol - Google Patents [patents.google.com]

- 5. Metabolism and kinetics of bisphenol a in humans at low doses following oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Metabolism of bisphenol a in primary cultured hepatocytes from mice, rats, and humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to 2,2-Bis(4-aminophenyl)propane (CAS No. 2479-47-2)

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,2-Bis(4-aminophenyl)propane, also known as 4,4'-isopropylidenedianiline, is an aromatic diamine with the CAS number 2479-47-2. This technical guide provides a detailed overview of its chemical and physical properties, synthesis, and primary applications. While a versatile building block in polymer and materials science, its direct application in drug development and biological activities remains largely unexplored in publicly available scientific literature. This document aims to serve as a foundational resource for researchers and professionals by consolidating the existing knowledge and identifying potential areas for future investigation, particularly in the realm of medicinal chemistry.

Chemical and Physical Properties

This compound is a solid at room temperature, with its key properties summarized in the table below for easy reference. These characteristics are crucial for its handling, storage, and application in various chemical syntheses.

| Property | Value | Reference |

| Molecular Formula | C₁₅H₁₈N₂ | [1][2] |

| Molecular Weight | 226.32 g/mol | [1][2] |

| Melting Point | 128.2-129.6 °C | [1][3] |

| Boiling Point | 405.5 °C at 760 mmHg | [1] |

| Density | 1.091 g/cm³ | [1] |

| Flash Point | 238.1 °C | [1] |

| Appearance | Solid | [2] |

| Solubility | Moderately soluble in common organic solvents | [2] |

| Storage Temperature | 2-8 °C, under inert gas (Nitrogen or Argon) | [1][3] |

Synthesis

A common laboratory-scale synthesis of this compound involves the reduction of its dinitro precursor, 2,2-Bis(4-nitrophenyl)propane.

Experimental Protocol: Reduction of 2,2-Bis(4-nitrophenyl)propane

Materials:

-

2,2-Bis(4-nitrophenyl)propane

-

Palladium on carbon (Pd/C) catalyst

-

Hydrazine hydrate

-

Ethanol

Procedure:

-

Dissolve 2,2-Bis(4-nitrophenyl)propane in ethanol in a reaction vessel.

-

Add a catalytic amount of palladium on carbon.

-

Slowly add hydrazine hydrate to the mixture.

-

Heat the reaction mixture to a temperature of 68-70°C.

-

Maintain the reaction for a duration of 8-10 hours.

-

Upon completion, filter the reaction mixture to remove the catalyst.

-

Dilute the filtrate with additional ethanol.

-

Cool the solution to -10°C to induce crystallization of the product.

-

Collect the solid product by filtration and dry it to obtain this compound.[2]

Synthesis Workflow

References

An In-depth Technical Guide to the Synthesis of 2,2-Bis(4-aminophenyl)propane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2,2-Bis(4-aminophenyl)propane, a crucial diamine monomer with significant applications in the production of high-performance polymers such as polyimides and polyamides. This document details the core synthetic methodologies, experimental protocols, and relevant quantitative data to support research and development in materials science and medicinal chemistry.

Introduction

This compound, also known by its IUPAC name 4,4'-(propane-2,2-diyl)dianiline and CAS number 2479-47-2, is an aromatic diamine characterized by two aminophenyl groups linked through an isopropylidene bridge. This structure imparts a unique combination of rigidity and processability to the polymers derived from it. The synthesis of this compound is of considerable interest for creating materials with enhanced thermal stability, mechanical strength, and chemical resistance.

Synthetic Pathway Overview

The most prevalent and well-documented synthetic route to this compound is a two-step process commencing from 2,2-diphenylpropane. This pathway involves an initial electrophilic nitration of the aromatic rings, followed by the reduction of the resulting dinitro intermediate to the desired diamine.

Caption: Overall synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 2,2-Bis(4-nitrophenyl)propane (Nitration)

This initial step involves the electrophilic nitration of 2,2-diphenylpropane. The reaction is regioselective, favoring the formation of the 4,4'-dinitro isomer under controlled conditions.

Experimental Workflow:

Caption: Experimental workflow for the nitration of 2,2-diphenylpropane.

Detailed Protocol:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 0.98 g of 2,2-diphenylpropane in 10 mL of concentrated sulfuric acid.

-

Cool the mixture in an ice-water bath to a temperature of 17-20 °C.

-

Slowly add 0.99 g of concentrated nitric acid dropwise to the stirred solution, ensuring the temperature is maintained within the 17-20 °C range.

-

After the addition is complete, continue stirring the reaction mixture for 20 minutes.

-

Pour the reaction mixture onto crushed ice with stirring.

-

Extract the product with methylene chloride.

-

Wash the organic layer with water and then with a saturated sodium bicarbonate solution.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude product.

Quantitative Data for Nitration:

| Parameter | Value | Reference |

| Starting Material | 2,2-Diphenylpropane | [1] |

| Nitrating Agent | Concentrated HNO₃ / Concentrated H₂SO₄ | [1] |

| Molar Ratio (Diphenylpropane:HNO₃) | Approx. 1:2 | [1] |

| Reaction Temperature | 17-20 °C | [1] |

| Reaction Time | 20 minutes | [1] |

| Crude Yield | 86% | [1] |

| Selectivity for 4,4'-isomer | 64% | [1] |

Step 2: Synthesis of this compound (Reduction)

The dinitro compound is subsequently reduced to the target diamine. Catalytic hydrogenation is a common and efficient method for this transformation.

Experimental Workflow:

Caption: Experimental workflow for the reduction of 2,2-bis(4-nitrophenyl)propane.

Detailed Protocol:

-

In a 50 mL pressure vessel, combine 5.0 g (0.0175 mol) of 2,2-bis(4-nitrophenyl)propane, 10 mL of methanol, and 1 g of 1% Palladium on carbon (Pd/C) catalyst.[1]

-

Seal the vessel and sequentially purge with nitrogen and then with hydrogen.[1]

-

Pressurize the reactor to 400 psig with hydrogen and commence stirring (e.g., 2000 rpm).[1]

-

The reaction is exothermic and will heat up; maintain the temperature at approximately 100 °C for 1 hour.[1]

-

After the reaction is complete, cool the vessel to room temperature.[1]

-

Carefully vent the reactor and filter the mixture to remove the catalyst.

-

Evaporate the solvent from the filtrate under reduced pressure to yield the final product.

Quantitative Data for Reduction:

| Parameter | Value | Reference |

| Starting Material | 2,2-Bis(4-nitrophenyl)propane | [1] |

| Reducing Agent | Hydrogen gas (H₂) | [1] |

| Catalyst | 1% Pd/C | [1] |

| Solvent | Methanol | [1] |

| Hydrogen Pressure | 400 psig | [1] |

| Reaction Temperature | ~100 °C | [1] |

| Reaction Time | 1 hour | [1] |

| Yield | Not explicitly stated, but high | [1] |

| Purity | High, suitable for polymer synthesis | [1] |

Characterization Data

Proper characterization of the final product is essential to confirm its identity and purity. The following table summarizes key analytical data for this compound.

Physical and Spectroscopic Data:

| Property | Value |

| Molecular Formula | C₁₅H₁₈N₂ |

| Molecular Weight | 226.32 g/mol |

| Appearance | White to off-white solid |

| Melting Point | 128.2-129.6 °C |

| Boiling Point | 200-231 °C at 5.5 Torr |

| ¹H NMR (CDCl₃, δ) | Expected signals: ~1.6 ppm (s, 6H, -C(CH₃)₂), ~3.6 ppm (br s, 4H, -NH₂), ~6.6-7.1 ppm (m, 8H, Ar-H) |

| ¹³C NMR (CDCl₃, δ) | Expected signals: ~31 ppm (-C(CH₃)₂), ~42 ppm (-C(CH₃)₂), aromatic signals in the range of ~115-145 ppm |

| IR (KBr, cm⁻¹) | Expected peaks: ~3300-3500 (N-H stretching), ~2850-2970 (C-H stretching), ~1600-1620 (N-H bending), ~1500-1520 (aromatic C=C stretching), ~820-840 (para-disubstituted benzene C-H bending) |

Conclusion

The synthesis of this compound via the nitration of 2,2-diphenylpropane followed by catalytic reduction is a robust and well-established method. This guide provides the necessary detailed protocols and data to enable researchers and professionals to successfully synthesize and characterize this important diamine monomer for their specific applications in polymer chemistry and drug development. Careful control of reaction conditions, particularly during the nitration step, is crucial for achieving high yields and the desired regioselectivity.

References

An In-depth Technical Guide to the Molecular Structure of 2,2-Bis(4-aminophenyl)propane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure and properties of 2,2-Bis(4-aminophenyl)propane, a key diamine monomer. Due to the absence of a publicly available, definitive crystal structure, this document outlines the known structural parameters, details the experimental protocols that would be utilized for its full structural elucidation, and presents its application in polymer synthesis.

Molecular Identity and Physicochemical Properties

This compound, also known as 4,4'-isopropylidenedianiline, is an aromatic diamine with the chemical formula C₁₅H₁₈N₂.[1] It serves as a crucial building block in the synthesis of high-performance polymers such as polyimides and epoxy resins.[2][3][4] Its molecular structure, characterized by two aminophenyl groups linked by a propane-2,2-diyl (isopropylidene) group, imparts a unique combination of rigidity and flexibility to the resulting polymers.

A summary of its key physicochemical properties is presented in Table 1.

| Property | Value |

| Molecular Formula | C₁₅H₁₈N₂ |

| Molecular Weight | 226.32 g/mol |

| Melting Point | 128.2-129.6 °C |

| Boiling Point | 405.5 °C at 760 mmHg |

| Density | 1.091 g/cm³ |

| pKa | 5.51±0.25 (Predicted) |

| CAS Number | 2479-47-2 |

Table 1: Physicochemical Properties of this compound. Data sourced from[1].

Structural Elucidation: Experimental Protocols

While a definitive single-crystal X-ray diffraction study for this compound is not publicly available, its chemical structure is well-established through spectroscopic methods. This section details the standard experimental protocols for the characterization of its molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for determining the connectivity of atoms in a molecule.

Protocol for ¹H and ¹³C NMR Spectroscopy:

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum.

-

Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve an adequate signal-to-noise ratio.

-

The chemical shifts, integration, and coupling patterns of the aromatic and aliphatic protons confirm the molecular backbone.

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional carbon spectrum, often with proton decoupling.

-

Techniques such as DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups.

-

The chemical shifts of the carbon atoms provide further confirmation of the molecular structure.

-

Hypothetical Protocol for Single-Crystal X-ray Diffraction

To obtain precise bond lengths, bond angles, and the three-dimensional packing of the molecule in the solid state, single-crystal X-ray diffraction would be the definitive method. The following protocol outlines the necessary steps.

-

Crystallization:

-

Grow single crystals of this compound of suitable size and quality (typically 0.1-0.3 mm in each dimension).

-

Common techniques include slow evaporation of a saturated solution, vapor diffusion, or slow cooling of a saturated solution. A range of solvents should be screened to find optimal crystallization conditions.

-

-

Data Collection:

-

Mount a suitable single crystal on a goniometer head.

-

Place the crystal in a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector (e.g., a CCD or CMOS detector).

-

Cool the crystal to a low temperature (e.g., 100 K) using a cryostream to minimize thermal vibrations and improve data quality.

-

Collect a series of diffraction images by rotating the crystal in the X-ray beam.

-

-

Structure Solution and Refinement:

-

Process the collected diffraction data to obtain a set of structure factors.

-

Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.

-

Refine the structural model against the experimental data using least-squares methods to optimize the atomic coordinates, thermal parameters, and other crystallographic parameters.

-

The final refined structure would provide a detailed table of bond lengths, bond angles, and dihedral angles.

-

Applications in Polymer Synthesis: Experimental Workflows

This compound is a versatile monomer primarily used in the synthesis of polyimides and as a curing agent for epoxy resins. The following sections describe the typical experimental workflows for these applications.

Synthesis of Polyimide via a Two-Step Method

Polyimides are synthesized from this compound and an aromatic dianhydride in a two-step process involving the formation of a poly(amic acid) precursor followed by cyclization.[2][5][6]

Curing of Epoxy Resin

This compound acts as a curing agent (hardener) for epoxy resins, where the amine groups react with the epoxide groups to form a cross-linked polymer network.[3][4]

References

A Comprehensive Technical Guide to the Physical Properties of 2,2-Bis(4-aminophenyl)propane

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2-Bis(4-aminophenyl)propane, also known as 4,4'-isopropylidenedianiline, is an aromatic diamine with the chemical formula C₁₅H₁₈N₂. It is a solid compound at room temperature and possesses a structure characterized by two 4-aminophenyl groups linked through an isopropylidene bridge. This unique structure imparts a rigid and non-coplanar configuration, making it a valuable monomer in the synthesis of high-performance polymers such as polyimides and epoxy resins. This technical guide provides an in-depth overview of the core physical properties of this compound (CAS No: 2479-47-2), including detailed experimental protocols for their determination and a visualization of its synthesis workflow.

Core Physical Properties

The fundamental physical characteristics of this compound are summarized in the table below. These properties are crucial for its handling, processing, and application in various scientific and industrial fields.

| Physical Property | Value |

| Molecular Formula | C₁₅H₁₈N₂ |

| Molecular Weight | 226.32 g/mol |

| Melting Point | 128.2-129.6 °C |

| Boiling Point | 405.5 °C at 760 mmHg |

| Density | 1.091 g/cm³ |

| Appearance | Solid |

| Solubility | Moderately soluble in common organic solvents. |

Experimental Protocols

The following sections detail the standard methodologies for determining the key physical properties of solid organic compounds like this compound.

Melting Point Determination (Capillary Method)

The melting point of a crystalline solid is a key indicator of its purity. A sharp melting range typically signifies a high degree of purity.

Apparatus:

-

Melting point apparatus (e.g., Thiele tube or digital melting point device)

-

Capillary tubes (sealed at one end)

-

Thermometer

-

Mortar and pestle

-

Heating medium (e.g., mineral oil)

Procedure:

-

Sample Preparation: A small amount of the crystalline this compound is finely ground using a mortar and pestle.

-

Capillary Tube Filling: The open end of a capillary tube is tapped into the powdered sample, and the tube is inverted and tapped on a hard surface to pack the solid into the sealed end. A sample height of 2-3 mm is sufficient.

-

Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. The assembly is then placed in the melting point apparatus.

-

Heating: The heating medium is heated at a steady rate. An initial rapid heating can be used to determine an approximate melting point, followed by a slower, more precise determination (1-2 °C per minute) near the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears is recorded as the initial melting point. The temperature at which the entire solid has melted is recorded as the final melting point. The range between these two temperatures is the melting range.

Boiling Point Determination (Thiele Tube Method)

Determining the boiling point of a high-melting solid like this compound requires heating it to a high temperature. The Thiele tube method is a common laboratory technique for this purpose.

Apparatus:

-

Thiele tube

-

Small test tube

-

Capillary tube (sealed at one end)

-

Thermometer

-

Heating source (e.g., Bunsen burner)

-

Mineral oil

Procedure:

-

Sample Preparation: A small amount of this compound is placed in the small test tube.

-

Capillary Inversion: A capillary tube, sealed at one end, is placed open-end-down into the test tube containing the sample.

-

Apparatus Assembly: The test tube is attached to a thermometer and immersed in the mineral oil within the Thiele tube. The top of the test tube should be above the oil level.

-

Heating: The side arm of the Thiele tube is gently heated. This design promotes convection currents, ensuring uniform heating of the oil.

-

Observation: As the temperature rises, air trapped in the capillary tube will expand and bubble out. When a continuous stream of bubbles emerges, the heating is stopped. The temperature at which the bubbling ceases and the liquid is drawn back into the capillary tube is recorded as the boiling point.

Density Determination (Pycnometer Method)

The density of a solid can be accurately determined using a pycnometer, which is a flask with a precise volume.

Apparatus:

-

Pycnometer (a specific gravity bottle)

-

Analytical balance

-

A liquid in which the solid is insoluble and which has a known density (e.g., a non-polar solvent)

-

Thermometer

Procedure:

-

Mass of Empty Pycnometer: The pycnometer is thoroughly cleaned, dried, and its mass is accurately measured (m₁).

-

Mass of Pycnometer with Solid: A sample of this compound is added to the pycnometer, and the total mass is measured (m₂). The mass of the solid is therefore m₂ - m₁.

-

Mass of Pycnometer with Solid and Liquid: The pycnometer containing the solid is filled with the chosen liquid of known density (ρ_liquid). Any air bubbles are removed, and the pycnometer is stoppered and its exterior dried. The total mass is then measured (m₃).

-

Mass of Pycnometer with Liquid Only: The pycnometer is emptied, cleaned, and filled completely with the same liquid. Its mass is measured (m₄). The mass of the liquid is m₄ - m₁.

-

Calculation: The volume of the liquid displaced by the solid can be calculated. The density of the solid (ρ_solid) is then determined using the following formula: ρ_solid = [(m₂ - m₁) / ((m₄ - m₁) - (m₃ - m₂))] * ρ_liquid

Synthesis Workflow

A common laboratory synthesis of this compound involves the reduction of its dinitro precursor, 2,2-Bis(4-nitrophenyl)propane. The following diagram illustrates the key steps in this experimental workflow.

An In-depth Technical Guide on the Solubility of 2,2-Bis(4-aminophenyl)propane

This technical guide provides a comprehensive overview of the available solubility data for 2,2-Bis(4-aminophenyl)propane, also known as BAPP. The information is intended for researchers, scientists, and professionals in drug development and materials science who utilize this compound in their work. This document compiles qualitative solubility information, outlines a general experimental protocol for quantitative solubility determination, and includes visualizations for the synthesis of the compound and a typical solubility testing workflow.

Core Compound Information

This compound is an aromatic diamine with the chemical formula C₁₅H₁₈N₂. It is a solid, off-white powder at room temperature. Due to its bifunctional nature, it serves as a crucial monomer in the synthesis of various polymers, including polyimides and epoxy resins, which are valued for their thermal stability and mechanical properties.

Solubility Data

| Solvent | Solvent Type | Solubility |

| Water | Polar Protic | Very Slightly Soluble[1][2][3] |

| Acetone | Polar Aprotic | Soluble[1][2][3][4][5] |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble[1][2][3] |

Experimental Protocol for Solubility Determination

For researchers requiring precise quantitative solubility data, the "shake-flask" method is a widely recognized and reliable technique for determining the thermodynamic equilibrium solubility of a compound. The following is a generalized protocol that can be adapted for this compound.

Shake-Flask Method

Objective: To determine the equilibrium solubility of this compound in a specific solvent at a controlled temperature.

Materials and Equipment:

-

This compound (solid)

-

Solvent of interest

-

Analytical balance

-

Volumetric flasks and pipettes

-

Sealed flasks (e.g., screw-cap vials or flasks with stoppers)

-

Constant temperature shaker bath

-

Centrifuge or filtration apparatus (e.g., syringe filters with a pore size of 0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another appropriate analytical instrument.

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of solid this compound to a known volume of the selected solvent in a sealed flask. The presence of undissolved solid is necessary to ensure that the solution is saturated.

-

Place the sealed flask in a constant temperature shaker bath. The temperature should be controlled at the desired level (e.g., 25 °C or 37 °C).

-

Agitate the mixture for a sufficient duration to reach equilibrium. A period of 24 to 72 hours is typically recommended. To confirm that equilibrium has been reached, samples can be taken at different time points (e.g., 24, 48, and 72 hours) and analyzed until the concentration of the dissolved compound remains constant.

-

-

Separation of Solid and Liquid Phases:

-

Once equilibrium is achieved, remove the flask from the shaker and allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear liquid portion).

-

To ensure the complete removal of any undissolved solid particles, either centrifuge the sample and collect the supernatant or filter the sample through a membrane filter (e.g., a 0.22 µm syringe filter).

-

-

Analysis of the Dissolved Compound:

-

Accurately dilute the clear, saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

Quantify the concentration of this compound in the diluted solution using a validated analytical technique such as HPLC. A pre-developed and validated HPLC method for this compound will be necessary.

-

Construct a calibration curve using standard solutions of this compound of known concentrations to ensure accurate quantification.

-

-

Calculation of Solubility:

-

From the concentration of the diluted solution and the dilution factor, calculate the concentration of this compound in the original saturated solution.

-

Express the solubility in appropriate units, such as grams per liter (g/L) or moles per liter (mol/L).

-

Visualizations

The following diagrams illustrate the synthesis of this compound and the general workflow for determining its solubility.

Caption: Synthesis of this compound.

Caption: Experimental workflow for solubility determination.

References

- 1. 2,2-Bis[4-(4-aminophenoxy)phenyl]propane | 13080-86-9 [chemicalbook.com]

- 2. CN102391135A - Method for preparing 2,2-bis[4-(4-aminophenoxy)phenyl]propane - Google Patents [patents.google.com]

- 3. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 4. ossila.com [ossila.com]

- 5. materialneutral.info [materialneutral.info]

A Technical Guide to the Thermal Properties of 2,2-Bis[4-(4-aminophenoxy)phenyl]propane (BAPP) Monomer

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core thermal properties of the 2,2-Bis[4-(4-aminophenoxy)phenyl]propane (BAPP) monomer. BAPP is a crucial diamine monomer utilized in the synthesis of high-performance polymers, such as polyimides and epoxy resins, which are valued for their exceptional thermal stability and mechanical strength.[1][2] Understanding the thermal characteristics of the BAPP monomer is fundamental for controlling polymerization processes and for the development of advanced materials with tailored properties for applications in electronics, aerospace, and potentially, specialized biomedical devices.[1][2][3][4]

Core Thermal Properties of BAPP Monomer

The primary thermal characteristic of the BAPP monomer in its solid state is its melting point. Unlike polymers, which exhibit a glass transition temperature (Tg), small molecule monomers like BAPP have a distinct melting temperature (Tm). The thermal stability, indicated by the decomposition temperature (Td), is more commonly characterized for the resulting polymers, which are designed for high-temperature applications.

Table 1: Physical and Thermal Properties of BAPP Monomer

| Property | Value | Unit | Notes |

|---|---|---|---|

| Melting Point (Tm) | 128 - 131 | °C | The temperature at which the monomer transitions from a solid to a liquid state.[1][5][6] |

| Molecular Formula | C₂₇H₂₆N₂O₂ | - | [1][5] |

| Molecular Weight | 410.51 | g/mol |[5] |

Thermal Properties of BAPP-Based Polymers

While the monomer itself has a defined melting point, its true value lies in the exceptional thermal stability it imparts to polymers. Polyimides synthesized from BAPP are particularly noted for their high glass transition temperatures (Tg) and 5% weight loss temperatures (Td₅%), making them suitable for demanding, high-temperature environments.[1]

Table 2: Thermal Properties of Polymers Derived from BAPP

| Property | Value Range | Unit | Description |

|---|---|---|---|

| Glass Transition Temp. (Tg) | 250 - 280 | °C | Temperature at which the amorphous polymer transitions from a rigid, glassy state to a more rubbery state.[1] |

| 5% Weight Loss Temp. (Td₅%) | > 500 | °C | Temperature at which the polymer loses 5% of its mass, indicating the onset of thermal decomposition.[1] |

Experimental Protocols for Thermal Analysis

The characterization of the thermal properties of BAPP monomer and its derived polymers is primarily conducted using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[7][8] It is the standard method for determining the melting point of a crystalline solid like BAPP monomer.

Methodology:

-

Sample Preparation: A small, accurately weighed amount of BAPP monomer (typically 3-7 mg) is placed into an aluminum DSC pan. The pan is then hermetically sealed.

-

Instrument Setup: The instrument is purged with an inert gas (e.g., nitrogen) to prevent oxidation. An empty, sealed aluminum pan is used as a reference.[8]

-

Thermal Program: The sample is subjected to a controlled heating program. A typical program involves:

-

An initial isothermal hold to stabilize the temperature.

-

A heating ramp at a constant rate (e.g., 10 °C/min).[8]

-

A final isothermal hold.

-

-

Data Analysis: The heat flow to the sample is plotted against temperature. The melting of the BAPP monomer is observed as an endothermic peak. The onset temperature of this peak is typically reported as the melting point, and the area under the peak corresponds to the heat of fusion.[7]

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[9][10] For BAPP-derived polymers, it is used to determine the decomposition temperature, which is a critical measure of thermal stability.[10]

Methodology:

-

Sample Preparation: A small sample (typically 5-10 mg) of the BAPP-based polymer is placed in a high-temperature-resistant TGA pan (e.g., ceramic or platinum).

-

Instrument Setup: The analysis is typically conducted under a controlled atmosphere, such as nitrogen, to study thermal decomposition, or air/oxygen to study oxidative stability.[9][10]

-

Thermal Program: The sample is heated from ambient temperature to a high temperature (e.g., 800-1000 °C) at a constant heating rate (e.g., 10 or 20 °C/min).[9]

-

Data Analysis: The sample's weight is plotted against temperature. The resulting curve shows the temperature at which weight loss occurs. The Td₅% is the temperature at which 5% of the initial sample mass has been lost, signifying the beginning of significant decomposition.[1]

Visualizations: Structure, Synthesis, and Analysis Workflows

To better illustrate the relationships and processes involving BAPP monomer, the following diagrams are provided.

Caption: Chemical structure of 2,2-Bis[4-(4-aminophenoxy)phenyl]propane (BAPP).

BAPP serves as a foundational block for high-performance polyimides. The synthesis is typically a two-step process involving the formation of a poly(amic acid) precursor followed by thermal or chemical cyclodehydration.[1]

Caption: Two-step polycondensation workflow for synthesizing polyimides from BAPP.[1]

The experimental workflows for DSC and TGA follow a structured sequence from sample preparation to final data interpretation.

Caption: Standard experimental workflows for DSC and TGA characterization.

References

- 1. 2,2-Bis[4-(4-aminophenoxy)phenyl]propane | 13080-86-9 | Benchchem [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. ossila.com [ossila.com]

- 4. nbinno.com [nbinno.com]

- 5. 2,2-Bis[4-(4-aminophenoxy)phenyl]propane | Seika Corporation [waseika.com]

- 6. 2,2-Bis[4-(4-aminophenoxy)phenyl]propane | 13080-86-9 | TCI AMERICA [tcichemicals.com]

- 7. DSC Analysis of Polymers | Thermal | EAG Laboratories [eag.com]

- 8. polymerscience.physik.hu-berlin.de [polymerscience.physik.hu-berlin.de]

- 9. Synthesis, Thermogravimetric Analysis, and Kinetic Study of Poly-N-Isopropylacrylamide with Varied Initiator Content - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Spectroscopic Profile of 2,2-Bis(4-aminophenyl)propane: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data for 2,2-Bis(4-aminophenyl)propane, a key diamine monomer used in the synthesis of high-performance polymers. This document is intended for researchers, scientists, and professionals in drug development and materials science, offering a centralized resource for its structural characterization. Due to the limited availability of complete and freely accessible public data, this guide synthesizes expected spectral characteristics with available information and outlines standardized experimental protocols.

Spectroscopic Data Summary

The following tables present a summary of the key spectroscopic data for this compound. It is important to note that a complete, publicly verified dataset from a single source is not currently available.

Table 1: ¹H Nuclear Magnetic Resonance (NMR) Spectroscopic Data

| Feature | Description |

| Expected Chemical Shifts (δ) in CDCl₃ | |

| Aromatic Protons | ~6.5-7.2 ppm |

| Amino Protons (-NH₂) | Broad signal, ~3.5-4.5 ppm (variable with concentration and solvent) |

| Methyl Protons (-CH₃) | Singlet, ~1.6 ppm |

| Expected Multiplicities | |

| Aromatic Protons | Doublets |

| Amino Protons | Singlet (broad) |

| Methyl Protons | Singlet |

| Expected Integration Ratios | |

| Aromatic : Amino : Methyl | 8 : 4 : 6 |

Note: While a definitive peak list with precise chemical shifts and coupling constants is not publicly available, these estimations are based on the known structure and typical values for similar aromatic amines.

Table 2: ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopic Data

| Feature | Description |

| Expected Chemical Shifts (δ) in CDCl₃ | |

| Aromatic Carbons | ~114-148 ppm |

| Quaternary Carbon (C(CH₃)₂) | ~41 ppm |

| Methyl Carbons (-CH₃) | ~31 ppm |

Note: Specific, verified chemical shifts for this compound are not readily found in public databases. The expected ranges are derived from general principles of ¹³C NMR spectroscopy for aromatic and aliphatic carbons.

Table 3: Infrared (IR) Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |

| 3450 - 3300 | Strong, Sharp (typically a doublet) | N-H Asymmetric & Symmetric Stretching (Primary Amine) |

| 3050 - 3000 | Medium | Aromatic C-H Stretching |

| 2960 - 2850 | Medium | Aliphatic C-H Stretching (from -CH₃ groups) |

| 1620 - 1600 | Strong | N-H Bending (Scissoring) |

| 1520 - 1480 | Strong | Aromatic C=C Ring Stretching |

| ~1240 | Strong | Aromatic C-N Stretching |

| 850 - 800 | Strong | para-Disubstituted Aromatic Ring C-H Bending (Out-of-Plane) |

Note: This table represents characteristic IR absorption bands anticipated for the functional groups present in this compound.

Table 4: Mass Spectrometry (MS) Data

| m/z Value | Interpretation |

| 226.15 | [M]⁺ (Molecular Ion) |

| 211.13 | [M-CH₃]⁺ (Loss of a methyl radical) |

Note: The molecular weight of this compound is 226.32 g/mol . The fragmentation pattern in mass spectrometry is expected to be dominated by the loss of a methyl group, leading to the formation of a stable benzylic cation.

Table 5: Ultraviolet-Visible (UV-Vis) Spectroscopic Data

| λmax (nm) | Solvent | Molar Absorptivity (ε) |

| Data not available | Data not available | Data not available |

Note: As an aromatic compound, this compound is expected to exhibit strong absorbance in the UV region, typically between 200 and 300 nm, corresponding to π→π electronic transitions of the benzene rings.*

Experimental Protocols

The following sections detail generalized experimental protocols for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Approximately 10-20 mg of this compound is dissolved in 0.6-0.8 mL of deuterated chloroform (CDCl₃). Tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (0 ppm).

-

Instrumentation: Spectra are recorded on a high-resolution NMR spectrometer operating at a proton frequency of 400 MHz or higher.

-

¹H NMR Acquisition: Proton spectra are acquired using a standard single-pulse experiment. Typical parameters include a spectral width of 0-12 ppm, a 90° pulse, a relaxation delay of 5 seconds, and an acquisition time of 2-3 seconds. A sufficient number of scans (e.g., 16 or 32) are averaged to achieve an adequate signal-to-noise ratio.

-

¹³C NMR Acquisition: Carbon-13 spectra are acquired using a proton-decoupled pulse sequence to simplify the spectrum. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

Infrared (IR) Spectroscopy

-

Sample Preparation (Thin Film): A small amount of solid this compound is dissolved in a volatile solvent such as methylene chloride.[1] A drop of this solution is placed on a potassium bromide (KBr) or sodium chloride (NaCl) salt plate.[1] The solvent is allowed to evaporate, leaving a thin film of the compound on the plate.[1]

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used for analysis.

-

Data Acquisition: A background spectrum of the clean salt plate is recorded first. The sample-coated plate is then placed in the spectrometer's sample holder, and the spectrum is recorded, typically over the range of 4000 to 400 cm⁻¹.

Mass Spectrometry (MS)

-

Sample Introduction: For a solid sample like this compound, direct insertion probe analysis is a suitable method. Alternatively, the sample can be dissolved in a suitable solvent and introduced via a liquid chromatography system (LC-MS).

-

Ionization: Electron Impact (EI) ionization is commonly used for volatile and thermally stable compounds.[2] For LC-MS, Electrospray Ionization (ESI) is the preferred method.

-

Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z) using a mass analyzer, such as a quadrupole or time-of-flight (TOF) analyzer.

-

Detection: An electron multiplier or similar detector records the abundance of each ion to generate the mass spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy

-

Sample Preparation: A stock solution of this compound is prepared in a UV-grade solvent (e.g., ethanol or methanol). This stock solution is then serially diluted to a concentration that results in an absorbance reading between 0.1 and 1.0 at the wavelength of maximum absorbance (λmax).

-

Instrumentation: A dual-beam UV-Vis spectrophotometer is employed for the analysis.

-

Data Acquisition: A cuvette containing the pure solvent is used to record a baseline correction. The sample solution is then placed in the sample beam path, and the absorbance is measured over a wavelength range of approximately 200 to 400 nm to identify the λmax.

Visualized Workflow

The following diagram illustrates a generalized workflow for the comprehensive spectroscopic characterization of a chemical compound such as this compound.

Caption: A generalized workflow for spectroscopic analysis.

References

An In-Depth Technical Guide to 2,2-Bis(4-aminophenyl)propane: From Discovery to Modern Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2-Bis(4-aminophenyl)propane, also known by its synonyms 4,4'-isopropylidenedianiline and bisaniline A, is an aromatic diamine with the chemical formula C₁₅H₁₈N₂. This compound serves as a crucial building block in polymer chemistry and as a versatile intermediate in the synthesis of various organic molecules. Its rigid isopropylidene bridge linking two aniline moieties imparts unique properties to the polymers derived from it, including enhanced thermal stability and mechanical strength. This technical guide provides a comprehensive overview of the discovery, history, synthesis, properties, and applications of this compound, tailored for professionals in research, development, and drug discovery.

Historical Perspective and Discovery

The development of aromatic diamines is intrinsically linked to the rise of polymer science in the 20th century. While specific details on the first synthesis of this compound are not extensively documented in readily available literature, its conceptual origin can be traced to the broader exploration of condensation reactions between anilines and ketones. The analogous reaction between aniline and formaldehyde to produce 4,4'-methylenedianiline (MDA), a key precursor for polyurethanes, was established as a fundamental industrial process. This likely spurred investigations into reactions of aniline with other ketones, such as acetone, leading to the synthesis of this compound. The primary driver for its development was the need for novel monomers to create high-performance polymers with specific, desirable characteristics.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its application in synthesis and material science. The key properties are summarized in the table below for easy reference.

| Property | Value | Reference |

| CAS Number | 2479-47-2 | [1][2] |

| Molecular Formula | C₁₅H₁₈N₂ | [1][2] |

| Molecular Weight | 226.32 g/mol | [1][2] |

| Appearance | White to off-white solid | [3] |

| Melting Point | 128.2-129.6 °C | [2][4] |

| Boiling Point | 405.5 °C at 760 mmHg | [4] |

| Density | 1.091 g/cm³ | [4] |

| Solubility | Very slightly soluble in water. Soluble in acetone and Dimethyl sulfoxide (DMSO). | [3][5] |

Synthesis of this compound

The primary route for the synthesis of this compound is the acid-catalyzed condensation reaction of aniline with acetone. This reaction is analogous to the well-established industrial synthesis of bisphenol A from phenol and acetone.

Reaction Mechanism

The synthesis proceeds via an electrophilic aromatic substitution mechanism. The key steps are outlined below:

-

Protonation of Acetone: In the presence of a strong acid catalyst (e.g., hydrochloric acid or sulfuric acid), the carbonyl oxygen of acetone is protonated, increasing the electrophilicity of the carbonyl carbon.

-

Nucleophilic Attack by Aniline: The electron-rich aromatic ring of aniline acts as a nucleophile and attacks the protonated carbonyl carbon of acetone. This is an electrophilic aromatic substitution reaction.

-

Formation of a Carbinol Intermediate: This attack leads to the formation of a carbinolamine intermediate which, after proton transfer, eliminates a molecule of water to form a resonance-stabilized carbocation.

-

Second Nucleophilic Attack: A second molecule of aniline then attacks this carbocation.

-

Deprotonation: The final step involves the deprotonation of the resulting intermediate to regenerate the aromaticity of the second aniline ring and yield the final product, this compound.

Experimental Protocol

While a specific, detailed, and publicly available experimental protocol for the synthesis of this compound is not readily found in the searched literature, a general procedure can be inferred from the synthesis of analogous compounds like 4,4'-methylenedianiline.

General Laboratory Scale Synthesis:

-

Reaction Setup: A reaction flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel is charged with a molar excess of aniline and a strong acid catalyst (e.g., concentrated hydrochloric acid). The mixture is cooled in an ice bath.

-

Addition of Acetone: Acetone is added dropwise to the stirred aniline-acid mixture, maintaining a low temperature to control the exothermic reaction.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to a specific temperature (e.g., 60-80 °C) for several hours to drive the reaction to completion.

-

Neutralization and Workup: The reaction mixture is cooled and then neutralized with a base (e.g., sodium hydroxide solution) to precipitate the crude product.

-

Purification: The crude this compound is collected by filtration, washed with water to remove salts, and then purified. Purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol or a mixture of ethanol and water) or by vacuum distillation.

Note: The molar ratio of aniline to acetone and the choice and concentration of the acid catalyst are critical parameters that need to be optimized to maximize the yield and purity of the desired 4,4'-isomer and minimize the formation of ortho- and other isomers.

Spectroscopic Characterization

The structure of this compound can be confirmed using various spectroscopic techniques.

-

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.[1]

-

Infrared (IR) Spectroscopy: The IR spectrum shows characteristic absorption bands for the N-H stretching of the primary amine groups (around 3300-3500 cm⁻¹) and C-H stretching of the aromatic rings and the isopropyl group.[1]

-

Mass Spectrometry: Mass spectrometry can be used to determine the molecular weight of the compound.

Applications

This compound is a valuable monomer and chemical intermediate with a range of applications, primarily in the field of polymer chemistry.

-

Polymer Synthesis: It is used as a monomer in the synthesis of high-performance polymers such as polyimides, polyamides, and epoxy resins.[6] The incorporation of the bisaniline A moiety can enhance the thermal stability, mechanical properties, and chemical resistance of the resulting polymers.

-

Curing Agent: It serves as a curing agent for epoxy resins, facilitating the cross-linking of polymer chains to form a rigid, thermoset material with improved durability and adhesion.

-

Chemical Intermediate: this compound is also utilized as an intermediate in the synthesis of other organic compounds, including dyes and specialty chemicals.

Signaling Pathways and Experimental Workflows (Visualizations)

To illustrate the key processes involving this compound, the following diagrams are provided in the DOT language for Graphviz.

References

- 1. 4,4'-Isopropylidenedianiline | C15H18N2 | CID 75591 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound Two Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 3. chemicalbook.com [chemicalbook.com]

- 4. lookchem.com [lookchem.com]

- 5. 2,2-Bis[4-(4-aminophenoxy)phenyl]propane, 98% | Fisher Scientific [fishersci.ca]

- 6. Technology for Innovative Entrepreneurs & Businesses | TechLink [techlinkcenter.org]

Methodological & Application

Application Notes and Protocols: Synthesis of Polyimides from 2,2-Bis(4-aminophenyl)propane

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of polyimides derived from the diamine monomer 2,2-Bis(4-aminophenyl)propane (BAPP). Polyimides are a class of high-performance polymers known for their exceptional thermal stability, mechanical strength, and chemical resistance, making them suitable for a wide range of applications in aerospace, electronics, and medical devices.[1][2] The inclusion of the flexible isopropylidene group in the BAPP monomer can enhance the solubility and processability of the resulting polyimides without significantly compromising their desirable properties.

Introduction

Aromatic polyimides are typically synthesized through the polycondensation reaction of an aromatic diamine with an aromatic dianhydride.[3] The synthesis can be carried out using either a one-step or a two-step method. The two-step method is the most common and involves the initial formation of a soluble poly(amic acid) precursor at low temperatures, followed by a cyclodehydration (imidization) step at higher temperatures to form the final polyimide.[4] This method allows for easier processing of the polymer in its soluble precursor stage. The one-step method involves the direct polymerization of the monomers at high temperatures in a high-boiling solvent to yield the polyimide in a single step.[2][3]

The properties of the resulting polyimide can be tailored by selecting different dianhydride co-monomers to react with BAPP. Common dianhydrides include 4,4'-oxydiphthalic anhydride (ODPA), 3,3',4,4'-benzophenonetetracarboxylic dianhydride (BTDA), and pyromellitic dianhydride (PMDA).

Data Presentation

The following table summarizes the thermal and mechanical properties of polyimides synthesized from this compound (BAPP) and various aromatic dianhydrides.

| Dianhydride Monomer | Synthesis Method | Glass Transition Temperature (Tg) (°C) | Tensile Strength (MPa) | Elongation at Break (%) |

| 4,4'-Oxydiphthalic Anhydride (ODPA) | Two-Step | 225-230[2] | Not Reported | 29[2] |

| 3,3',4,4'-Benzophenonetetracarboxylic Dianhydride (BTDA) | Two-Step | ~200-230[5] | Not Reported | Not Reported |

| Pyromellitic Dianhydride (PMDA) | Two-Step | Not Reported | Not Reported | Not Reported |

| 4,4'-(4,4'-Isopropylidenediphenoxy)diphthalic Anhydride (BPADA) | Not Specified | Not Reported | Not Reported | Not Reported |

Note: Quantitative data for polyimides derived specifically from BAPP is limited in the reviewed literature. The data for BTDA is based on a structurally similar diamine, 2-methyl-2-propyl-1,3-bis(4-aminophenoxy)propane.[5] The dielectric constant for a polyimide synthesized from BAPP and BPADA has been reported to be as low as 2.32.[6]

Experimental Protocols

Protocol 1: Two-Step Synthesis of Polyimide (e.g., BAPP-ODPA)

This protocol describes the synthesis of a polyimide via a poly(amic acid) precursor followed by chemical imidization.

Materials:

-

This compound (BAPP)

-

4,4'-Oxydiphthalic Anhydride (ODPA)[7]

-

N,N-dimethylacetamide (DMAc), anhydrous[2]

-

Acetic Anhydride[5]

-

Triethylamine[5]

-

Ethanol

-

Nitrogen gas supply

-

Standard laboratory glassware (three-neck flask, magnetic stirrer, dropping funnel, etc.)

Procedure:

Step 1: Synthesis of Poly(amic acid) (PAA) [7][8]

-

In a dry three-neck flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve a precise amount of this compound (BAPP) in anhydrous N,N-dimethylacetamide (DMAc) to achieve a solids content of 15-20% (w/w).

-

Stir the solution at room temperature under a continuous nitrogen stream until the BAPP is completely dissolved.

-

Slowly add an equimolar amount of 4,4'-oxydiphthalic anhydride (ODPA) powder to the stirred BAPP solution in several small portions.

-

Continue stirring the reaction mixture at room temperature under nitrogen for 24 hours. The viscosity of the solution will gradually increase as the poly(amic acid) forms.

Step 2: Chemical Imidization [5]

-

To the viscous poly(amic acid) solution, add a 1.5-fold molar excess of acetic anhydride and a 1.5-fold molar excess of triethylamine.

-

Continue stirring the mixture at room temperature for an additional 12-24 hours. The solution may become more fluid as the imidization proceeds.

-

Precipitate the polyimide by slowly pouring the reaction mixture into a large volume of vigorously stirred ethanol.

-

Collect the fibrous or powdered polyimide precipitate by filtration.

-

Wash the collected polymer thoroughly with ethanol and then with water to remove any residual solvent and reagents.

-

Dry the purified polyimide in a vacuum oven at 80-100°C until a constant weight is achieved.

Protocol 2: One-Step High-Temperature Solution Polymerization

This protocol describes the direct synthesis of polyimide at an elevated temperature.

Materials:

-

This compound (BAPP)

-

Aromatic Dianhydride (e.g., BTDA, ODPA)

-

m-cresol[5]

-

Isoquinoline (catalyst)[5]

-

Ethanol

-

Nitrogen gas supply

-

High-temperature reaction setup with a condenser and a Dean-Stark trap (optional)

Procedure:

-

In a high-temperature reaction flask equipped with a mechanical stirrer, a nitrogen inlet, and a condenser, add equimolar amounts of this compound (BAPP) and the chosen aromatic dianhydride.

-

Add enough m-cresol to achieve a solids content of 10-15% (w/w) and a few drops of isoquinoline as a catalyst.[5]

-

Heat the reaction mixture under a steady stream of nitrogen to 200°C with constant stirring.[5]

-

Maintain the reaction at 200°C for 3-6 hours. During this time, the water formed from the imidization reaction will be removed by distillation.[5]

-

After the reaction is complete, cool the viscous polymer solution to room temperature.

-

Precipitate the polyimide by pouring the solution into a large volume of stirred ethanol.

-

Collect the polymer by filtration, wash it with ethanol, and dry it in a vacuum oven at 150°C to a constant weight.

Visualizations

Caption: Workflow for the two-step synthesis of polyimides.

Caption: Workflow for the one-step synthesis of polyimides.

References

- 1. revroum.lew.ro [revroum.lew.ro]

- 2. researchgate.net [researchgate.net]

- 3. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]

- 4. researchgate.net [researchgate.net]

- 5. cpsm.kpi.ua [cpsm.kpi.ua]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Highly Macroporous Polyimide with Chemical Versatility Prepared from Poly(amic acid) Salt-Stabilized High Internal Phase Emulsion Template - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for 2,2-Bis(4-aminophenyl)propane as an Epoxy Resin Curing Agent

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing 2,2-Bis(4-aminophenyl)propane (BAPP) as a curing agent for epoxy resins. BAPP is an aromatic amine that can be employed to create thermosetting polymers with high thermal stability and specific mechanical properties.

Introduction

This compound, also known as BAPP, is a diamine curing agent used in the crosslinking of epoxy resins. The aromatic nature of BAPP contributes to the high glass transition temperature (Tg) and thermal stability of the cured epoxy system. The curing process involves the reaction of the primary amine groups of BAPP with the epoxide groups of the epoxy resin, leading to the formation of a highly crosslinked, three-dimensional network. This network structure is responsible for the desirable properties of the final cured material.

The choice of curing agent is critical in determining the final properties of the epoxy resin system, including its mechanical strength, chemical resistance, and thermal stability. BAPP is often used in applications where high-temperature performance is required.

Chemical Reaction and Curing Mechanism

The curing of an epoxy resin with BAPP proceeds through a nucleophilic addition reaction. Each primary amine group on the BAPP molecule contains two active hydrogen atoms, which can react with the epoxy groups. The reaction can be summarized in two main steps:

-

Primary Amine Addition: The primary amine group attacks the carbon atom of the epoxy ring, opening the ring and forming a secondary amine and a hydroxyl group.

-

Secondary Amine Addition: The newly formed secondary amine can then react with another epoxy group, leading to the formation of a tertiary amine and another hydroxyl group.

This process results in a densely crosslinked polymer network. The hydroxyl groups formed during the reaction can further catalyze the curing process.

Caption: General workflow for curing epoxy resin with BAPP.

Experimental Protocols

Materials and Equipment

-

Epoxy Resin: Diglycidyl ether of bisphenol A (DGEBA) based epoxy resin. The epoxy equivalent weight (EEW) must be known.

-

Curing Agent: this compound (BAPP).

-

Solvent (optional): Acetone or similar solvent for viscosity reduction and cleaning.

-

Equipment:

-

Analytical balance

-

Mechanical stirrer or planetary mixer

-

Vacuum oven or convection oven

-

Molds (e.g., silicone or PTFE) for sample casting

-

Personal protective equipment (gloves, safety glasses, lab coat)

-

Stoichiometric Calculations

For optimal properties, a stoichiometric ratio of the amine curing agent to the epoxy resin is typically used. The calculation is based on the amine hydrogen equivalent weight (AHEW) of BAPP and the epoxy equivalent weight (EEW) of the resin.

The amount of BAPP required per 100 parts of epoxy resin (phr) can be calculated using the following formula:

phr of BAPP = (AHEW / EEW) * 100

-

AHEW of BAPP: The molecular weight of BAPP is approximately 410.5 g/mol . Since it has two primary amine groups, each with two active hydrogens, there are 4 active hydrogens per molecule. Therefore, AHEW = 410.5 / 4 = 102.6 g/eq.

-

EEW of Epoxy Resin: This value is provided by the manufacturer (e.g., for DGEBA, a typical EEW is around 180-190 g/eq).

Example Calculation: Assuming an EEW of 185 g/eq for the epoxy resin: phr of BAPP = (102.6 / 185) * 100 ≈ 55.5 phr

This means approximately 55.5 grams of BAPP are needed to cure 100 grams of the epoxy resin.

Preparation and Curing Procedure

-

Pre-heating: Pre-heat the epoxy resin to reduce its viscosity (e.g., 60 °C for 30 minutes). This facilitates mixing.

-

Weighing: Accurately weigh the required amounts of epoxy resin and BAPP in a suitable mixing container based on the stoichiometric calculations.

-

Mixing:

-

Add the BAPP to the pre-heated epoxy resin.

-

Mix thoroughly using a mechanical stirrer at a moderate speed to avoid excessive air entrapment. Continue mixing until a homogeneous mixture is obtained.

-

If necessary, perform a degassing step by placing the mixture in a vacuum chamber to remove any entrapped air bubbles.

-

-

Casting: Pour the mixture into pre-heated molds.

-

Curing: Place the molds in an oven and follow a suitable curing schedule. A typical two-stage curing schedule for a BAPP-cured epoxy system is:

-

Initial Cure: 120 °C for 2 hours.

-

Post-Cure: 150 °C for 3 hours.

-

Note: The optimal curing schedule may vary depending on the specific epoxy resin and the desired properties. It is advisable to determine the curing profile using Differential Scanning Calorimetry (DSC).

-

-

Cooling: Allow the cured samples to cool down slowly to room temperature inside the oven to prevent thermal shock and internal stresses.

-

Demolding: Once cooled, carefully remove the cured epoxy samples from the molds.

Caption: Detailed experimental workflow for preparing BAPP-cured epoxy.

Characterization Protocols

Differential Scanning Calorimetry (DSC)

DSC is used to determine the curing characteristics and the glass transition temperature (Tg) of the epoxy system.

-

Protocol for Curing Analysis:

-

Prepare a small sample (5-10 mg) of the uncured epoxy/BAPP mixture in a DSC pan.

-

Place the pan in the DSC instrument.

-

Heat the sample at a constant rate (e.g., 10 °C/min) from room temperature to approximately 250 °C.

-

The exothermic peak observed corresponds to the curing reaction. The onset temperature, peak temperature, and total heat of reaction (ΔH) can be determined from the thermogram.

-

-

Protocol for Tg Determination:

-

Use a sample of the fully cured epoxy resin (5-10 mg).

-

Heat the sample in the DSC at a rate of 10-20 °C/min.

-

The glass transition is observed as a step-like change in the baseline of the heat flow curve. The Tg is typically taken as the midpoint of this transition.

-

Thermogravimetric Analysis (TGA)

TGA is used to evaluate the thermal stability and decomposition profile of the cured epoxy resin.

-

Protocol:

-

Place a small sample (10-20 mg) of the cured material in the TGA instrument.

-

Heat the sample from room temperature to 800 °C at a constant heating rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).

-

The TGA curve will show the weight loss of the sample as a function of temperature. Key parameters to determine are the onset temperature of decomposition (Td) and the char yield at high temperatures.

-

Dynamic Mechanical Analysis (DMA)

DMA provides information on the viscoelastic properties of the cured material, including the storage modulus (E'), loss modulus (E''), and tan delta (δ). It is also a very sensitive method for determining the glass transition temperature.

-

Protocol:

-

Prepare a rectangular sample of the cured epoxy with appropriate dimensions for the DMA instrument (e.g., 30 mm x 10 mm x 2 mm).

-

Mount the sample in the desired testing mode (e.g., single cantilever or three-point bending).

-

Apply a sinusoidal strain at a fixed frequency (e.g., 1 Hz).

-

Heat the sample at a controlled rate (e.g., 3-5 °C/min) through the temperature range of interest.

-

The glass transition temperature can be determined from the peak of the tan δ curve or the onset of the drop in the storage modulus.

-

Data Presentation

The following tables summarize typical data that can be obtained from the characterization of BAPP-cured epoxy resins. The exact values will depend on the specific epoxy resin used and the curing conditions.

Table 1: Curing Characteristics and Glass Transition Temperature

| Property | Method | Typical Value Range |

| Peak Exothermic Temperature | DSC | 150 - 180 °C |

| Heat of Reaction (ΔH) | DSC | 300 - 450 J/g |

| Glass Transition Temperature (Tg) | DSC | 140 - 180 °C |

| Glass Transition Temperature (Tg) | DMA (tan δ peak) | 150 - 190 °C |

Table 2: Thermal Stability

| Property | Method | Typical Value Range |

| Decomposition Temperature (5% weight loss) | TGA | 300 - 350 °C |

| Char Yield at 600 °C (in N2) | TGA | 20 - 30 % |

Table 3: Mechanical Properties

| Property | Test Method | Typical Value Range |

| Tensile Strength | ASTM D638 | 60 - 80 MPa |

| Tensile Modulus | ASTM D638 | 2.5 - 3.5 GPa |

| Flexural Strength | ASTM D790 | 100 - 130 MPa |

| Flexural Modulus | ASTM D790 | 3.0 - 4.0 GPa |

Note: The mechanical properties are highly dependent on the formulation and curing cycle and should be determined experimentally for each specific system.

Safety and Handling

-

Epoxy resins and amine curing agents can be sensitizers and may cause skin and respiratory irritation.

-

Always work in a well-ventilated area and use appropriate personal protective equipment, including gloves, safety glasses, and a lab coat.

-

Consult the Safety Data Sheets (SDS) for the specific epoxy resin and BAPP being used for detailed safety information.

By following these application notes and protocols, researchers can effectively utilize this compound as a curing agent to produce high-performance epoxy thermosets and accurately characterize their properties for various applications.

Application Notes and Protocols for Polymerization of 2,2-Bis(4-aminophenyl)propane (BAPP)